3-(4-Aminophenyl)imidazo[1,5-a]pyridine-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Aminophenyl)imidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound that features an imidazo[1,5-a]pyridine core. This structure is significant due to its presence in various pharmaceuticals and agrochemicals. The compound’s unique arrangement of nitrogen atoms within the ring system imparts distinct chemical and biological properties, making it a subject of interest in multiple research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminophenyl)imidazo[1,5-a]pyridine-1-carboxylic acid typically involves cyclocondensation reactions. One common method includes the reaction of an aromatic ketone with benzaldehyde in the presence of ammonium acetate and acetic acid. This one-pot cyclization process is efficient and yields the desired imidazo[1,5-a]pyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound often utilize metal-free direct synthesis techniques. For instance, iodine-promoted synthesis under mechanochemical conditions at ambient temperature has been reported. This method is advantageous due to its simplicity and the avoidance of expensive supplementary additives .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Aminophenyl)imidazo[1,5-a]pyridine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction typically yields amines or alcohols .
Wissenschaftliche Forschungsanwendungen
3-(4-Aminophenyl)imidazo[1,5-a]pyridine-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Acts as a fluorescent probe for studying cell membrane dynamics and interactions.
Medicine: Investigated for its potential anticancer properties and as a scaffold for drug development.
Industry: Utilized in the development of optoelectronic devices and sensors due to its luminescent properties.
Wirkmechanismus
The mechanism of action of 3-(4-Aminophenyl)imidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a fluorescent probe by intercalating into lipid bilayers, thereby affecting membrane dynamics and fluidity. In medicinal applications, it may inhibit specific enzymes or receptors, leading to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridine: Another heterocyclic compound with similar structural features but different reactivity and applications.
Pyridine-3-carboxylic acid: Shares the carboxylic acid functional group but lacks the imidazo ring system.
Uniqueness
3-(4-Aminophenyl)imidazo[1,5-a]pyridine-1-carboxylic acid is unique due to its specific arrangement of nitrogen atoms within the imidazo[1,5-a]pyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C14H11N3O2 |
---|---|
Molekulargewicht |
253.26 g/mol |
IUPAC-Name |
3-(4-aminophenyl)imidazo[1,5-a]pyridine-1-carboxylic acid |
InChI |
InChI=1S/C14H11N3O2/c15-10-6-4-9(5-7-10)13-16-12(14(18)19)11-3-1-2-8-17(11)13/h1-8H,15H2,(H,18,19) |
InChI-Schlüssel |
DKGLXWQVIDMRBF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(N=C(N2C=C1)C3=CC=C(C=C3)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.